

Application Notes and Protocols for In Vivo Administration of CAY10406

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Compound of Interest		
Compound Name:	CAY10406	
Cat. No.:	B3026438	Get Quote

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Introduction

CAY10406 is a potent and selective, non-peptide inhibitor of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. As a member of the isatin sulfonamide class, it holds potential as a therapeutic agent in diseases characterized by excessive apoptosis. These application notes provide a comprehensive overview of the available data and detailed protocols for the in vivo administration and dosage of **CAY10406** and related compounds, intended to guide researchers in preclinical studies.

Chemical Information:

Compound	CAY10406
Chemical Name	(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin
CAS Number	2108603-03-6
Molecular Formula	C27H23F3N2O5S
Molecular Weight	544.5 g/mol
Mechanism of Action	Selective, reversible inhibitor of caspase-3 and caspase-7



In Vivo Administration Data Summary

Direct in vivo administration and dosage data for **CAY10406** are not currently available in published literature. However, data from closely related non-peptide caspase inhibitors, particularly from the same isatin sulfonamide class and other selective caspase-3/7 inhibitors, can provide valuable guidance for designing initial in vivo studies with **CAY10406**. The following tables summarize the available data for analogous compounds.

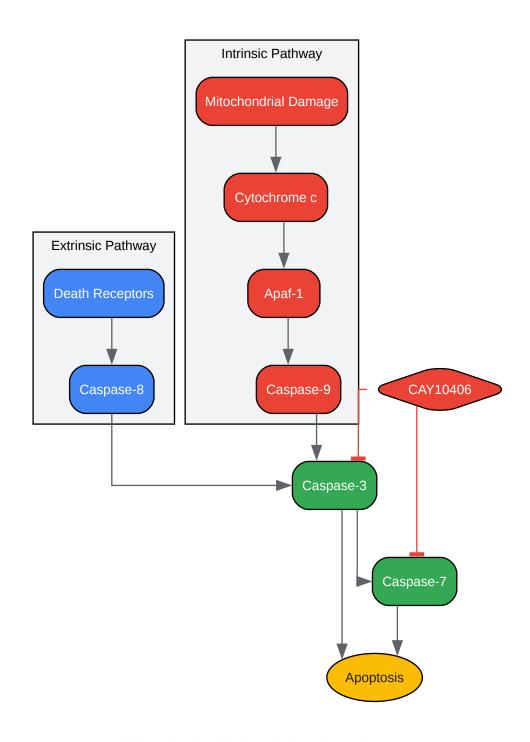
Table 1: Summary of In Vivo Administration of Related Non-Peptide Caspase Inhibitors

Compound	Animal Model	Route of Administration	Dosage	Key Findings
M826	Rat model of Huntington's Disease	Intrastriatal (i.str.)	1.5 nmol	Reduced neuronal cell death and lesion volume.[1]
M826	Neonatal rat model of hypoxic-ischemic brain injury	Intracerebroventr icular (ICV)	30 nmol	Blocked caspase-3 activation and substrate cleavage.[2]
M867	Rat model of sepsis	Intravenous (i.v.) infusion	Up to 5 mg/kg/h	Inhibited DNA fragmentation and reduced apoptosis.[3][4]
[18F]ICMT-11 (radiolabeled isatin sulfonamide)	Murine lymphoma xenograft	Not specified (likely intravenous for PET imaging)	Not applicable for therapeutic dosage	Specifically bound to apoptotic tumor cells.[5]
General Caspase Inhibitor (ZVD)	Mouse model of LPS/GalN- induced liver injury	Intraperitoneal (i.p.)	10 mg/kg	Blocked caspase- mediated apoptosis and liver injury.



Signaling Pathway

CAY10406, as a selective inhibitor of caspases-3 and -7, intervenes at a critical juncture in the apoptotic signaling cascade. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis converge on the activation of these executioner caspases.



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Apoptotic signaling cascade and the inhibitory action of CAY10406.

Experimental Protocols

Based on the available data for related compounds, the following protocols are provided as a starting point for in vivo studies with **CAY10406**. It is crucial to perform dose-range finding and toxicity studies for **CAY10406** before commencing efficacy experiments.

Protocol 1: Systemic Administration in a Mouse Model of Sepsis-Induced Apoptosis

This protocol is adapted from studies using the caspase inhibitor M867 in a rat model of sepsis. [3][4]

Experimental Workflow:



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Workflow for systemic administration of **CAY10406** in a sepsis model.

Materials:

CAY10406

- Vehicle (e.g., sterile saline, 5% dextrose, or a solution containing DMSO and/or other solubilizing agents, to be determined based on solubility studies)
- Animal model (e.g., C57BL/6 mice)
- Sepsis-inducing agent (e.g., lipopolysaccharide LPS)
- Anesthesia (as required for procedures)
- Equipment for intravenous or intraperitoneal injection/infusion



Procedure:

- Preparation of CAY10406 Solution:
 - Determine the optimal vehicle for CAY10406 based on solubility and stability testing. For isatin sulfonamides, vehicles containing a small percentage of DMSO or other organic solvents may be necessary.
 - Prepare a stock solution of CAY10406 at a suitable concentration.
 - On the day of the experiment, dilute the stock solution to the final desired concentrations with a sterile, biocompatible vehicle.
- Animal Handling and Sepsis Induction:
 - Acclimatize animals to the experimental conditions.
 - Induce sepsis via intraperitoneal injection of LPS at a pre-determined dose.
- Administration of CAY10406:
 - Route of Administration: Intravenous (i.v.) infusion or intraperitoneal (i.p.) injection are common routes for systemic delivery.
 - Dosage: Based on data for M867, a starting dose range for continuous i.v. infusion could be 0.5 - 5 mg/kg/h.[4] For i.p. injection, a starting dose of 1 - 10 mg/kg could be explored.
 - Frequency: For i.v. infusion, continuous administration over the course of the experiment is suggested. For i.p. injections, administration could be once or twice daily, depending on the pharmacokinetic profile of CAY10406.
- Monitoring and Sample Collection:
 - Monitor animals for clinical signs of sepsis and any adverse reactions to the treatment.
 - At predetermined time points, collect blood and tissue samples (e.g., spleen, thymus, liver)
 for analysis.



- Endpoint Analysis:
 - Measure markers of apoptosis in collected tissues (e.g., caspase-3/7 activity assays, TUNEL staining, Western blot for cleaved PARP).
 - Assess inflammatory markers and organ damage.

Protocol 2: Local Administration in a Rat Model of Neurodegeneration

This protocol is based on studies using the caspase inhibitor M826 in a rat model of Huntington's disease.[1]

Experimental Workflow:



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